![molecular formula C13H15N3S B1479884 1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole CAS No. 2098141-79-6](/img/structure/B1479884.png)
1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Overview
Description
Synthesis Analysis
A series of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivatives were synthesized and tested in vitro for antitumor activity against four human cancer cell lines . The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family .Chemical Reactions Analysis
The corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines . These compounds were then substituted to yield the final compound with good yield under tetrahydrofuran solvent medium .Scientific Research Applications
Antibacterial Applications
Pyrazole derivatives have been recognized for their antibacterial properties . They have been tested against various strains of bacteria, including both Gram-positive (like Bacillus subtilis and Staphylococcus aureus) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) . The compound could potentially be explored for its efficacy against these or other bacterial strains.
Anti-inflammatory and Analgesic Applications
These compounds also exhibit anti-inflammatory and analgesic properties, making them candidates for research into new pain relief medications or anti-inflammatory drugs .
Anti-cancer Research
The pyrazole scaffold is being investigated for its anti-cancer potential. Research into this application could involve studying the compound’s effectiveness against various cancer cell lines and understanding its mechanism of action .
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity of pyrazole derivatives. They could be useful in developing treatments for epilepsy or other seizure-related disorders .
Anthelmintic Uses
Pyrazole compounds have shown anthelmintic activity, suggesting they could be used in treating parasitic worm infections .
Antioxidant Properties
The antioxidant properties of these molecules make them interesting for research into preventing oxidative stress-related diseases .
Herbicidal Activity
Lastly, there is interest in the herbicidal activity of pyrazole derivatives, indicating potential applications in agriculture for weed control .
Safety And Hazards
properties
IUPAC Name |
1-ethyl-3-pyridin-3-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3S/c1-2-16-12-5-7-17-9-11(12)13(15-16)10-4-3-6-14-8-10/h3-4,6,8H,2,5,7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIVSJXSGSOICV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CSCC2)C(=N1)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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